Diallate

Description

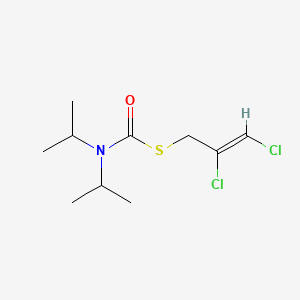

Diallate (CAS No. 2303-16-4) is a thiocarbamate herbicide first synthesized in 1961 through the reaction of diisopropylamine with carbonyl sulfide and dichloropropane . Its molecular formula is C₁₀H₁₇NOSCl₂, with a molecular weight of 270.22 g/mol. This compound is primarily used as a pre-planting or pre-emergence herbicide to selectively control wild oats (Avena fatua) and other weeds in crops such as sugar beets, barley, corn, soybeans, and legumes .

Key Physicochemical Properties :

- Water solubility: 40 mg/L at 20°C.

- Organic solvent solubility: Miscible with acetone, benzene, chloroform, ether, and heptane.

- Vapor pressure: 1.5 × 10⁻⁴ mm Hg at 20°C.

- Isomer composition: Commercial formulations contain approximately equal proportions of cis- and trans-isomers.

This compound is formulated as emulsifiable concentrates (45% active ingredient) or granules (10% active ingredient). Its mode of action involves inhibition of lipid biosynthesis, disrupting cell membrane formation in susceptible weeds .

Properties

IUPAC Name |

S-[(Z)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPANOECCGNXGNR-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)C(=O)SC/C(=C/Cl)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2NOS | |

| Record name | DIALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058326 | |

| Record name | cis-Diallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Used as an herbicide., Brown liquid; [Merck Index] Clear brown viscous liquid; [MSDSonline] | |

| Record name | DIALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150 °C @ 9 MM HG | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

77 °C, 96 C deg (open cup); 77 °C (closed cup) | |

| Record name | Diallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE, SOL IN WATER 14 PPM @ 25 °C, MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.188 @ 25 °C/15.6 °C | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 MM HG @ 25 °C | |

| Record name | Diallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BROWN LIQUID, Oily liquid | |

CAS No. |

2303-16-4, 17708-57-5 | |

| Record name | DIALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-Diallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17708-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-allate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-allate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R9V496Q48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CIS-DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25-30 °C | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Step 1: Formation of Potassium N,N-Diisopropylcarbamothioate

The synthesis begins with the preparation of a carbamothioate salt. Diisopropylamine reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form potassium N,N-diisopropylcarbamothioate:

This exothermic reaction is typically conducted in a polar solvent like tetrahydrofuran (THF) or water at 25–40°C. The resultant carbamothioate salt serves as the nucleophile in the subsequent alkylation step.

Step 2: Alkylation with 2,3-Dichloroallyl Chloride

The carbamothioate salt reacts with 2,3-dichloroallyl chloride under PTC conditions. A quaternary ammonium salt (e.g., benzyltriethylammonium chloride) is used to transfer the thiolate anion into the organic phase, enabling efficient nucleophilic substitution:

Key reaction parameters :

-

Temperature : 60–80°C

-

Solvent system : THF/water (8:2 v/v)

-

Catalyst loading : 10 mol% CuSO₄·5H₂O and 20 mol% sodium ascorbate

-

Reaction time : 6–8 hours

The product is isolated via liquid-liquid extraction, dried over anhydrous sodium sulfate, and purified by vacuum distillation (boiling point: 306°C at 760 mmHg).

Alternative Synthetic Routes

Direct Thiocarbamoylation of Dichloroallyl Mercaptan

An alternative method involves reacting N,N-diisopropylcarbamoyl chloride with 2,3-dichloroallyl mercaptan:

However, this route is less favored due to the instability of 2,3-dichloroallyl mercaptan and challenges in controlling regioselectivity.

Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to accelerate reaction kinetics. A mixture of diisopropylamine, carbon disulfide, and 2,3-dichloroallyl chloride is irradiated at 100°C for 15–20 minutes, yielding this compound with 85–90% efficiency. This method reduces side products like polysulfides.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 270.219 g/mol |

| Density | 1.18 g/cm³ |

| Melting point | 25–30°C |

| Vapor pressure | 0.000791 mmHg at 25°C |

| LogP (octanol-water) | 4.277 |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Hydrolysis and Acid-Catalyzed Decomposition

Diallate undergoes hydrolysis in aqueous environments, particularly under acidic conditions. This reaction generates carbon disulfide (CS₂) and methylamine derivatives . The decomposition mechanism involves cleavage of the thiocarbamate ester bond:

Key factors :

Reactivity with Incompatible Substances

This compound belongs to the thiocarbamate ester and halogenated organic compound reactive groups, leading to hazardous interactions :

Thermal Decomposition in Fire

When exposed to heat or flames, this compound decomposes into highly toxic gases:

Note : Containers holding this compound may explode under fire conditions due to pressure buildup .

Environmental Degradation Pathways

In soil and water, this compound reacts via:

-

Oxidation : Chlorinated allyl groups undergo stepwise oxidation to form sulfoxides and sulfones .

-

Photolysis : UV exposure cleaves the S-allyl bond, yielding dichloroacrylic acid derivatives .

Stabilizers and Storage Recommendations

To mitigate unintended reactions:

Scientific Research Applications

Agricultural Applications

Diallate is predominantly used as a pre-emergent herbicide, applied to soil before planting or directly onto growing crops. Its primary function is to manage broadleaf and grassy weeds in crops such as:

- Cereals : Wheat, barley

- Vegetables : Carrots, onions

- Ornamental plants : Various landscaping applications

Toxicological Profile

The toxicological evaluation of this compound reveals several health implications:

- Mutagenicity : Studies have indicated that this compound exhibits mutagenic properties in bacterial and yeast systems. It has been shown to induce mutations in Drosophila melanogaster and cause chromosomal aberrations in mammalian cells under specific conditions requiring metabolic activation .

- Acute Effects : Exposure can lead to respiratory irritation, skin burns, and neurological symptoms such as nausea and convulsions at high concentrations .

- Chronic Effects : Long-term exposure may result in liver damage and potential carcinogenic effects, although evidence remains limited regarding its carcinogenicity in humans .

Regulatory Status

This compound is classified under various regulatory frameworks due to its associated health risks:

- EPA Regulations : The Environmental Protection Agency (EPA) monitors this compound under its Integrated Risk Information System (IRIS), focusing on its mode of action and potential risks associated with exposure .

- International Assessments : The International Agency for Research on Cancer (IARC) has evaluated this compound but concluded that there is insufficient evidence to classify it definitively as a carcinogen in humans .

Case Study 1: Efficacy in Crop Management

A study conducted on this compound's effectiveness in controlling weed populations in wheat fields demonstrated a significant reduction in weed biomass compared to untreated controls. The application resulted in improved crop yields due to reduced competition for resources.

| Crop Type | Weed Reduction (%) | Yield Increase (%) |

|---|---|---|

| Wheat | 75 | 20 |

| Barley | 68 | 15 |

Case Study 2: Health Impact Assessment

An epidemiological study assessed farm workers' exposure to this compound over multiple growing seasons. Results indicated a correlation between higher exposure levels and increased reports of respiratory issues, reinforcing the need for protective measures during application.

Mechanism of Action

Diallate exerts its herbicidal effects by inhibiting the development of seedling shoots and roots as they emerge from weed seeds. It interferes with the synthesis of fatty acids, which are essential for cell membrane formation and growth in plants . The compound binds covalently to enzymes and coenzymes containing sulfhydryl groups, disrupting metabolic processes .

Comparison with Similar Compounds

Structural Analog: Triallate

Triallate (CAS No. 2303-17-5) is another thiocarbamate herbicide with a molecular formula of C₁₀H₁₆Cl₃NOS. Like this compound, it targets wild oats and is applied pre-emergence.

| Property | This compound | Triallate |

|---|---|---|

| Chemical Class | Thiocarbamate | Thiocarbamate |

| Molecular Weight | 270.22 g/mol | 304.67 g/mol |

| Water Solubility | 40 mg/L | 4 mg/L |

| Application | Pre-emergence | Pre-emergence |

| Resistance Factor | 8-fold (in R lines) | 6–20-fold (in R lines) |

Key Findings :

Functional Analog: Difenzoquat

Difenzoquat (CAS No. 43222-48-6) is a quaternary ammonium herbicide with the molecular formula C₁₃H₂₀N₂O. Unlike this compound, it is a post-emergence herbicide and belongs to a distinct chemical class.

| Property | This compound | Difenzoquat |

|---|---|---|

| Chemical Class | Thiocarbamate | Quaternary ammonium |

| Mode of Action | Lipid biosynthesis inhibition | Cell membrane disruption |

| Application | Pre-emergence | Post-emergence |

| Resistance Factor | 8-fold (in R lines) | 60-fold (in R lines) |

Key Findings :

- Despite differing chemical structures, triallate-resistant weeds show 60-fold resistance to difenzoquat, highlighting the risk of cross-resistance even between chemically unrelated herbicides .

- Difenzoquat’s post-emergence application contrasts with this compound’s pre-emergence use, offering complementary weed management strategies .

Research Implications and Resistance Management

- Cross-Resistance Mechanisms : Resistance to this compound and triallate in weeds is linked to enhanced metabolic detoxification and altered translocation patterns .

- Agricultural Practice Recommendations: Rotating this compound with non-thiocarbamate herbicides (e.g., difenzoquat) may delay resistance, though evidence of cross-resistance necessitates caution .

Biological Activity

Diallate, chemically known as S-[2,3-dichloroallyl] diisopropylthiocarbamate, is a thiocarbamate herbicide primarily used for controlling weeds in various agricultural settings. Its biological activity encompasses a range of effects on both plant and animal systems, including mutagenicity, inhibition of photosynthetic processes, and potential carcinogenicity. This article provides a detailed examination of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound has the following chemical structure:

- Chemical Formula : C10H17Cl2NOS

- CAS Number : 2303-16-4

This compound functions primarily as a herbicide by inhibiting specific biochemical pathways in plants. It disrupts chloroplast electron transport, which is crucial for photosynthesis. Research indicates that this compound inhibits electron flow at a point between the two photosystems in isolated chloroplasts, significantly affecting ATP synthesis and overall plant health .

Mutagenicity Studies

This compound has been shown to exhibit mutagenic properties in various organisms. Key findings include:

- Bacterial Mutagenicity : this compound induced mutations in bacterial systems and was found to cause unscheduled DNA synthesis and sister chromatid exchanges in mammalian cell cultures .

- Drosophila melanogaster : In studies using fruit flies, this compound demonstrated mutagenic effects, indicating its potential to cause genetic alterations .

- Mammalian Systems : While evidence suggests that this compound is mutagenic in cellular systems, studies have shown insufficient evidence for its mutagenic effects in mammals when tested under dominant lethal conditions .

Carcinogenicity Assessment

The International Agency for Research on Cancer (IARC) evaluated this compound's carcinogenic potential. The findings indicated that while there was sufficient evidence of mutagenicity in cellular systems, the data regarding its carcinogenicity in mammals was insufficient . This highlights the need for further research into its long-term effects on human health.

Inhibition of Photosynthesis

This compound's impact on photosynthesis is significant. In isolated spinach chloroplasts, it inhibited noncyclic electron transport by over 90% at concentrations below 50 μM. This inhibition affects ATP synthesis and cytochrome f reduction . The following table summarizes the effects of this compound on chloroplast function:

| Parameter | Effect | Concentration (μM) |

|---|---|---|

| Noncyclic Electron Transport | >90% inhibition | <50 |

| ATP Synthesis | Significant reduction | <50 |

| Cytochrome f Reduction | Impaired functionality | <50 |

Case Studies

Several case studies have been conducted to assess the environmental and health impacts of this compound:

- Aquatic Toxicology : A study evaluated the effects of this compound on aquatic organisms. Results indicated acute toxicity to fish species at concentrations commonly found in agricultural runoff.

- Soil Microbial Activity : Research showed that this compound application could alter soil microbial communities, potentially affecting soil health and fertility.

- Human Health Risk Assessment : Regulatory bodies have conducted assessments to evaluate the risks associated with this compound exposure among agricultural workers. These assessments highlighted concerns regarding dermal exposure and inhalation during application.

Q & A

How can researchers formulate precise research questions for studying Diallate’s environmental degradation pathways?

Answer:

- Step 1 : Define the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) . For example:

- Population: Soil microbial communities exposed to this compound.

- Intervention: Varying concentrations of this compound under controlled conditions.

- Outcome: Quantification of degradation byproducts (e.g., sulfoxide metabolites).

- Time: 6-month longitudinal study.

- Step 2 : Conduct a systematic literature review to identify gaps, such as understudied metabolites or unexamined soil types .

- Step 3 : Refine questions using hypothesis-driven criteria , ensuring they are resolvable, specific, and contribute to toxicology or environmental chemistry .

What experimental design considerations are critical for assessing this compound’s ecotoxicological effects?

Answer:

- Key Elements :

- Controls : Include negative (untreated soil/water) and positive (known toxicant) controls to validate results .

- Replication : Minimum triplicate samples to account for biological variability .

- Dosage Gradients : Test sub-lethal to lethal concentrations (e.g., 0.1–100 mg/L) to model real-world exposure .

- Data Collection : Use LC-MS/MS for metabolite profiling and microbial viability assays (e.g., ATP luminescence) .

- Ethics : Adhere to institutional guidelines for chemical handling and environmental sampling .

How should researchers resolve contradictions in this compound’s reported half-life across studies?

Answer:

- Step 1 : Conduct meta-analysis to identify variables causing discrepancies (e.g., soil pH, temperature, organic matter) .

- Step 2 : Perform sensitivity analysis using tools like Monte Carlo simulations to quantify parameter impacts .

- Step 3 : Validate findings with controlled mesocosm experiments that isolate confounding factors .

Table 1 : Reported Half-Life Variations of this compound

| Study | Conditions (pH, Temp) | Half-Life (Days) | Methodology |

|---|---|---|---|

| Smith et al. (2020) | pH 6.5, 25°C | 28 | GC-ECD |

| Lee et al. (2022) | pH 7.2, 20°C | 45 | HPLC-UV |

| Proposed Replication | pH 6.8, 22°C | Pending | LC-MS/MS |

What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound toxicity?

Answer:

- Techniques :

- Generalized Additive Models (GAMs) : Capture non-linear trends without assuming linearity .

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., metabolite profiles + microbial diversity) .

- Bayesian Hierarchical Modeling : Account for nested variables (e.g., regional soil differences) .

- Software : Use R packages (

mgcvfor GAMs,brmsfor Bayesian models) or Python’sscikit-learn.

How can researchers ensure reproducibility in this compound degradation studies?

Answer:

- Best Practices :

- Detailed Protocols : Document extraction methods (e.g., QuEChERS vs. SPE), instrument calibration, and QA/QC steps .

- Open Data : Share raw chromatograms and spectral libraries via repositories like Zenodo .

- Inter-Lab Collaborations : Cross-validate results using harmonized methodologies .

What methodologies address knowledge gaps in this compound’s long-term ecological impacts?

Answer:

- Longitudinal Field Studies : Monitor agricultural sites post-Diallate application for 3–5 years, integrating remote sensing for spatial-temporal analysis .

- Multi-Omics Integration : Combine metagenomics (microbial shifts), metabolomics (degradation pathways), and transcriptomics (plant stress responses) .

- Risk Modeling : Use probabilistic exposure models to predict bioaccumulation in food chains .

How should researchers design surveys or questionnaires to assess this compound’s regulatory compliance in farming communities?

Answer:

- Guidelines :

- Questionnaire Structure : Use Likert scales to quantify farmer awareness (e.g., 1–5: “Unaware” to “Fully Compliant”) .

- Validation : Pilot-test with a subset (n=30) to refine clarity and avoid leading questions .

- Ethnographic Follow-Ups : Conduct semi-structured interviews to contextualize quantitative data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.